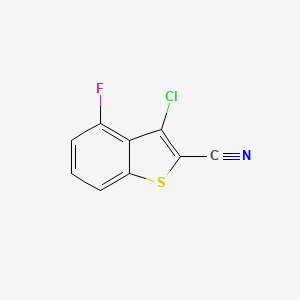

3-Chloro-4-fluoro-1-benzothiophene-2-carbonitrile

Beschreibung

Its structure comprises a benzothiophene core functionalized with chlorine (C3), fluorine (C4), and a nitrile group (C2). The compound’s crystallographic properties, including bond lengths, angles, and packing motifs, are often resolved using SHELXL for refinement and visualized via ORTEP-3 . The nitrile group enhances its reactivity in cycloaddition reactions, while halogen atoms influence intermolecular interactions and bioavailability.

Eigenschaften

IUPAC Name |

3-chloro-4-fluoro-1-benzothiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClFNS/c10-9-7(4-12)13-6-3-1-2-5(11)8(6)9/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBUUSZWHRAWIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=C2Cl)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chlorination and Fluorination of Preformed Benzothiophene

Electrophilic halogenation of 2-cyano-1-benzothiophene presents challenges due to the electron-withdrawing nature of the nitrile group. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) or magnesium amides enable selective halogenation. For example:

-

Lithiation : Treat 2-cyano-1-benzothiophene with LDA at –78°C in THF.

-

Chlorination : Introduce Cl₂ gas to form the 3-chloro derivative.

-

Fluorination : Use N-fluorobenzenesulfonimide (NFSI) at 0°C for 4-fluoro substitution.

Challenges : Competing side reactions at the nitrile group necessitate low temperatures and stoichiometric control.

Cyanation via Rosenmund-von Braun Reaction

Introducing the nitrile group post-cyclization can be achieved using copper(I) cyanide (CuCN) under Ullmann conditions:

-

Reactants : 3-Chloro-4-fluoro-1-benzothiophene-2-iodide (1.0 equiv), CuCN (2.0 equiv)

-

Conditions : DMF, 150°C, 12 h

One-Pot Multicomponent Synthesis

A convergent route involves simultaneous assembly of the benzothiophene ring and substituents. For example, reacting 3-chloro-4-fluorothiophenol with α-cyanoketenes in the presence of iodine generates the target compound via tandem cyclization and oxidation:

Reaction Scheme :

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 120°C | Maximizes ring closure |

| Iodine Concentration | 10 mol% | Balances oxidation and side reactions |

| Solvent | Toluene | Enhances solubility of intermediates |

Catalytic C–H Functionalization

Transition-metal-catalyzed C–H activation offers a step-economical route. Palladium(II) acetate (Pd(OAc)₂) with silver oxide (Ag₂O) in hexafluoroisopropanol (HFIP) facilitates direct fluorination and chlorination of 2-cyano-1-benzothiophene:

Key Steps :

-

C–H Activation : Pd(OAc)₂ generates a cyclopalladated intermediate.

-

Halogen Insertion : Ag₂O mediates oxidative addition of Cl⁻ and F⁻ sources.

Limitations : Competing nitrile coordination to Pd can inhibit catalysis, requiring excess ligand (e.g., 1,10-phenanthroline).

Purification and Characterization

Final purification often employs preparative thin-layer chromatography (TLC) or recrystallization from ethanol/water mixtures. Structural confirmation via -NMR and IR spectroscopy is critical:

-

-NMR (DMSO-) : δ 7.85 (d, J = 8.4 Hz, 1H, aromatic), 7.62 (dd, J = 6.0 Hz, 1H, aromatic), 3.21 (s, 1H, thiophene-H).

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Aryne Cyclization | 70–75 | High | Moderate |

| Sequential Halogenation | 50–60 | Moderate | Low |

| Multicomponent | 65–70 | Variable | High |

| C–H Functionalization | 40–50 | Low | Research-scale |

Analyse Chemischer Reaktionen

Reaktionstypen: 3-Chlor-4-Fluor-1-benzothiophen-2-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Chlor- und Fluoratome können unter Verwendung nukleophiler oder elektrophiler Reagenzien durch andere funktionelle Gruppen ersetzt werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Cyclisierungsreaktionen: Der Benzothiophenring kann an Cyclisierungsreaktionen teilnehmen, um komplexere heterocyclische Strukturen zu bilden.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Reagenzien wie Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu) in polaren aprotischen Lösungsmitteln wie DMSO oder Dimethylformamid (DMF).

Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3).

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).

Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab. So können Substitutionsreaktionen verschiedene substituierte Benzothiophenderivate ergeben, während Oxidations- und Reduktionsreaktionen verschiedene oxidierte oder reduzierte Formen der Verbindung erzeugen können.

Wissenschaftliche Forschungsanwendungen

3-Chlor-4-Fluor-1-benzothiophen-2-carbonitril hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle und heterocyclischer Verbindungen verwendet.

Medizin: Wird als potenzieller Leitwirkstoff für die Entwicklung neuer Medikamente zur Behandlung verschiedener Krankheiten untersucht.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Chlor-4-Fluor-1-benzothiophen-2-carbonitril hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann die Verbindung mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder DNA interagieren. Das Vorhandensein von Chlor- und Fluoratomen kann die Bindungsaffinität und -spezifität der Verbindung zu ihren Zielstrukturen verbessern und so zu verschiedenen biologischen Wirkungen führen. Die genauen beteiligten Pfade können je nach dem spezifischen biologischen Kontext und der Art der Zielmoleküle variieren.

Ähnliche Verbindungen:

- 3-Chlor-4-Fluor-1-benzothiophen-2-carboxamid

- 3-Chlor-4-Fluor-1-benzothiophen-2-carbonsäure

- 3-Amino-1-benzothiophen-2-carbonitril

Vergleich: 3-Chlor-4-Fluor-1-benzothiophen-2-carbonitril ist aufgrund des Vorhandenseins von Chlor- und Fluoratomen am Benzothiophenring einzigartig, was seine chemische Reaktivität und biologische Aktivität deutlich beeinflussen kann. Im Vergleich zu seinen Analogen, wie z. B. 3-Chlor-4-Fluor-1-benzothiophen-2-carboxamid und 3-Chlor-4-Fluor-1-benzothiophen-2-carbonsäure, verleiht die Carbonitrilgruppe unterschiedliche elektronische Eigenschaften und Potenzial für weitere Funktionalisierung .

Wirkmechanismus

The mechanism of action of 3-chloro-4-fluoro-1-benzothiophene-2-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets, leading to various biological effects. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Table 1: Physicochemical Properties

Methodological Considerations

Crystallographic data for these compounds are typically processed using SHELX programs for refinement , while structural visualization relies on ORTEP-3 . The WinGX suite facilitates integration of diffraction data and molecular geometry analysis .

Biologische Aktivität

3-Chloro-4-fluoro-1-benzothiophene-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been observed to inhibit certain kinases, disrupting signaling pathways involved in cell proliferation and survival. This property suggests potential applications in cancer therapy and anti-inflammatory treatments.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study reported that derivatives of benzothiophene compounds, including this compound, demonstrated effectiveness against various bacterial strains, making it a candidate for further exploration in drug development.

Anti-inflammatory Effects

Preliminary studies have suggested that this compound may possess anti-inflammatory properties. It appears to interact with enzymes involved in inflammatory pathways, although detailed mechanisms are still under investigation .

Case Studies

- Antimicrobial Efficacy : In a study examining various benzothiophene derivatives, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

- Inhibition of Tyrosinase : A docking study revealed that the compound effectively binds to the catalytic site of Agaricus bisporus tyrosinase, enhancing its inhibitory activity compared to reference compounds. The IC50 value was reported as 1.73 µM, indicating potent inhibitory effects on melanin production .

Table 1: Biological Activity Summary

Q & A

Basic Question: What are the recommended synthetic routes for 3-Chloro-4-fluoro-1-benzothiophene-2-carbonitrile?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

Cyclization : Construct the benzothiophene core via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling.

Halogenation : Introduce chlorine and fluorine substituents using selective electrophilic substitution (e.g., Cl₂/FeCl₃ for chlorination, Selectfluor® for fluorination).

Nitrile Formation : Employ Knoevenagel condensation or cyanide substitution (e.g., using HCN or CuCN) to install the carbonitrile group at the 2-position.

Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (from ethanol or DCM/hexane) to isolate high-purity product .

Basic Question: How should researchers characterize this compound spectroscopically?

Methodological Answer:

A combination of techniques is essential:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., Cl and F effects on aromatic proton splitting patterns). ¹⁹F NMR can resolve fluorine environments.

- IR Spectroscopy : Identify nitrile (C≡N stretch ~2200 cm⁻¹) and aromatic C-Cl/C-F vibrations.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., ESI-TOF for exact mass).

- X-ray Crystallography : Use SHELXL for refinement to resolve atomic positions and confirm regiochemistry .

Advanced Question: How can contradictions in spectral or crystallographic data be resolved?

Methodological Answer:

Cross-Validation : Compare X-ray data (e.g., bond lengths/angles from SHELXL refinement) with DFT-optimized structures to identify discrepancies in substituent positioning .

Isotopic Labeling : Use deuterated analogs or ¹³C-labeled precursors to clarify ambiguous NMR/IR signals.

Dynamic Effects : Analyze temperature-dependent NMR to detect conformational flexibility or dynamic disorder in crystals.

Advanced Crystallography : For twinned crystals, apply twin-law refinement in SHELXL or use synchrotron radiation for high-resolution data .

Advanced Question: What role does this compound play in structure-activity relationship (SAR) studies for drug discovery?

Methodological Answer:

- Pharmacophore Modeling : Use the nitrile group as a hydrogen-bond acceptor and the halogenated benzothiophene core for hydrophobic interactions.

- Computational Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite to predict binding modes.

- In Vitro Assays : Pair with analogs (e.g., varying Cl/F positions) to evaluate cytotoxicity or enzyme inhibition.

- Metabolic Stability : Assess nitrile metabolism (e.g., cytochrome P450-mediated oxidation) using liver microsome assays .

Advanced Question: What challenges arise in crystallographic studies of this compound, and how are they addressed?

Methodological Answer:

- Disorder in Crystal Lattices : Halogen atoms (Cl/F) may exhibit positional disorder. Mitigate by collecting low-temperature (100 K) data and using restraints in SHELXL refinement.

- Twinning : Apply the TWIN command in SHELXL and validate with the R₁₀₀ metric.

- Weak Diffraction : Optimize crystal growth via solvent vapor diffusion (e.g., DMF/water) or additive screening (e.g., ionic liquids).

- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .

Basic Question: What purification strategies are optimal for this compound?

Methodological Answer:

- Flash Chromatography : Use gradient elution (hexane to EtOAc) on silica gel, monitoring by TLC (UV/fluorescence).

- Recrystallization : Dissolve in minimal DCM, layer with hexane, and cool to −20°C for needle-like crystals.

- HPLC : Reverse-phase C18 columns (MeCN/water) for high-purity batches (>99%) required for biological testing .

Advanced Question: What computational methods are used to model its electronic properties?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to assess stability and aggregation tendencies.

- TD-DFT : Predict UV-Vis spectra and compare with experimental data to validate electronic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.